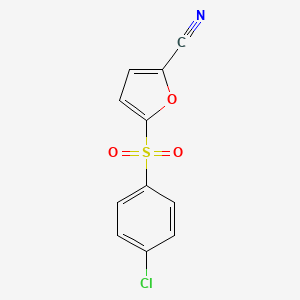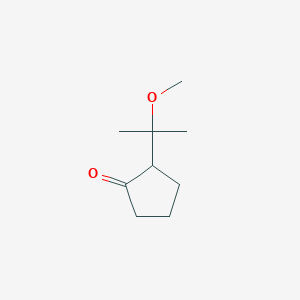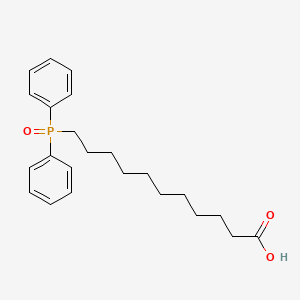
2-(But-3-en-2-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-3-en-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources
准备方法
The synthesis of 2-(But-3-en-2-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, the industrial synthesis of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinones can be produced by the oxidation of naphthalene with chromium trioxide . Another method includes the Diels-Alder reaction, where 1,4-naphthoquinone acts as a strong dienophile .
化学反应分析
2-(But-3-en-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a strong dienophile in Diels-Alder reactions . Common reagents used in these reactions include chromium trioxide for oxidation and tin (IV) chloride for catalyzed cycloaddition . Major products formed from these reactions include derivatives of naphthoquinone, which have significant pharmacological properties .
科学研究应用
This compound has several scientific research applications. It is used in the synthesis of biologically active quinones, which have anti-inflammatory, antimicrobial, and anticancer activities . Naphthoquinone derivatives are also used in the development of dyes and as biochemical tools for non-invasive detection of pathological areas in cells and tissues . Additionally, they have applications in the treatment of neurodegenerative diseases and myocardial infarction .
作用机制
The mechanism of action of 2-(But-3-en-2-yl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can destroy tumor cells . The quinone ring contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of nucleophiles . This compound targets various molecular pathways, including those involved in inflammation and cancer .
相似化合物的比较
2-(But-3-en-2-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as 2-methyl-1,4-naphthoquinone (menadione), juglone, and plumbagin . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, menadione is a more effective coagulant than vitamin K, while juglone and plumbagin have significant antibacterial and antifungal properties . The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research and medicine.
属性
CAS 编号 |
74785-26-5 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
2-but-3-en-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-9(2)12-8-13(15)10-6-4-5-7-11(10)14(12)16/h3-9H,1H2,2H3 |
InChI 键 |
YHGGZCXTIKTBSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C1=CC(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)



![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)


